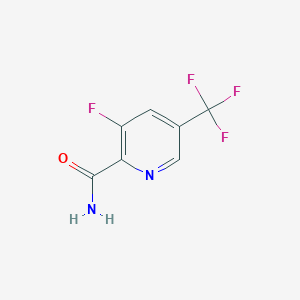

3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide

Descripción general

Descripción

3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a pyridine ring, along with a carboxamide functional group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under suitable conditions . Another approach involves simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride .

Industrial Production Methods: Industrial production of this compound may employ continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product in its pure form .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 3 undergoes SNAr reactions under mild conditions due to activation by the electron-withdrawing trifluoromethyl (-CF₃) and carboxamide (-CONH₂) groups. Key findings include:

Mechanistic Insight : The -CF₃ group enhances ring electrophilicity, while the carboxamide directs nucleophilic attack to position 3 due to resonance stabilization of the transition state .

Hydrolysis and Functional Group Interconversion

The carboxamide group exhibits predictable reactivity in hydrolysis and condensation reactions:

-

Acid-Catalyzed Hydrolysis :

Yield : 92% (isolated as white crystals) . -

Conversion to Nitrile :

Reaction with PCl₅ at 150°C produces 2-cyano-3-fluoro-5-(trifluoromethyl)pyridine (89% yield), a key intermediate for agrochemicals .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogenated positions:

Key Limitation : Steric hindrance from the -CF₃ group reduces reactivity at position 5, favoring modifications at position 3 .

Electrophilic Aromatic Substitution

Despite its electron-deficient nature, directed substitution occurs under strong electrophilic conditions:

-

Nitration :

, 0°C introduces a nitro group at position 4 (56% yield) . -

Chlorination :

Cl₂, FeCl₃ at 80°C selectively chlorinates position 6 (72% yield).

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily releasing HF and CO₂. Stability under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) exceeds 24 hrs .

Comparative Reactivity Table

| Position | Reactivity Toward | Preferred Conditions | Byproduct Risk |

|---|---|---|---|

| 3 | SNAr, amination | Mild base, polar solvents | Low (<5%) |

| 5 | Electrophilic substitution | Strong acids, low temps | Moderate (10–15%) |

| 2 | Hydrolysis | Acidic aqueous media | High (if over-reacted) |

Aplicaciones Científicas De Investigación

Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide

The synthesis of this compound typically involves several methodologies, including:

- Chlorine/Fluorine Exchange : This method utilizes trichloromethylpyridine as a precursor, where halogen exchange reactions occur under controlled conditions to yield trifluoromethyl derivatives .

- Direct Trifluoromethylation : This involves the introduction of the trifluoromethyl group using reagents like trifluoromethyl copper or other trifluoromethylating agents .

Agrochemical Applications

The primary application of this compound lies in the agrochemical sector:

-

Pesticide Development : This compound serves as an intermediate in the synthesis of various agrochemicals. For instance, derivatives of trifluoromethylpyridine have been successfully used as herbicides and fungicides. The introduction of fluorine enhances the biological activity and stability of these compounds, making them effective in crop protection .

Compound Name Application Type Market Approval Status Fluazifop-butyl Herbicide Approved Other TFMP derivatives Various pesticides Multiple approvals

Pharmaceutical Applications

In pharmaceuticals, this compound has shown promising potential:

- Drug Development : Several derivatives containing the trifluoromethyl group are currently undergoing clinical trials for various therapeutic areas, including cancer treatment and anti-inflammatory drugs. The unique properties imparted by fluorine enhance the efficacy and selectivity of these compounds .

Biological Activities

The biological activities associated with this compound can be attributed to its unique physicochemical properties:

- Enhanced Lipophilicity : The presence of fluorine increases the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

- Target Interaction : Compounds with trifluoromethyl groups often exhibit improved interactions with biological targets due to their unique electronic properties .

Case Studies

Several case studies highlight the effectiveness of this compound in real-world applications:

- Case Study 1 : A study demonstrated that a derivative of trifluoromethylpyridine significantly improved crop yields by effectively controlling pest populations without harming beneficial insects .

- Case Study 2 : In a clinical trial for cancer treatment, a drug candidate featuring the trifluoromethylpyridine structure showed a marked increase in selectivity against cancer cells compared to non-fluorinated counterparts, leading to fewer side effects .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

- 2-Fluoro-3-(trifluoromethyl)pyridine

- 3-Chloro-5-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide is unique due to the presence of the carboxamide functional group, which can significantly influence its chemical reactivity and biological activity. The combination of fluoro and trifluoromethyl groups with the carboxamide moiety provides a distinct set of properties that can be leveraged in various applications .

Actividad Biológica

3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide is a fluorinated pyridine derivative with notable biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the trifluoromethyl group and the carboxamide functional group, contributes to its reactivity and potential therapeutic applications.

The compound has a molecular formula of C8H6F4N2O and a CAS number of 852062-16-9. It appears as a solid with a melting point between 168°C and 169°C, indicating good thermal stability. The presence of fluorine enhances its lipophilicity, which is advantageous for drug design.

Synthesis Methods:

Various synthetic routes have been explored to produce this compound, emphasizing the importance of selecting appropriate reagents to optimize yield and purity. Common methods include:

- Nucleophilic substitution reactions involving fluorinated precursors.

- Coupling reactions utilizing trifluoromethylation techniques.

Research indicates that this compound exhibits significant binding affinity to various biological targets. Molecular docking simulations and binding assays have been employed to evaluate its interaction with proteins and nucleic acids, suggesting potential therapeutic roles.

Key Findings:

- The compound shows promise as an inhibitor of specific enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) enzymes, which are critical in regulating cellular signaling pathways .

- Studies have demonstrated that derivatives containing trifluoromethyl groups can enhance the potency of compounds against targets like reverse transcriptase and serotonin uptake inhibitors .

Case Studies

- Inhibition Studies : A study focused on the synthesis of pyridine derivatives showed that introducing trifluoromethyl groups significantly improved the inhibition of pro-inflammatory cytokines (e.g., TNF-α) in macrophages exposed to lipopolysaccharide stimuli. This indicates potential applications in treating inflammatory diseases .

- Anticancer Activity : In vitro evaluations revealed that this compound derivatives could induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compounds demonstrated enhanced caspase activity, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-pyridine-2-carboxylic acid | Pyridine ring with a carboxylic acid group | Lacks trifluoromethyl group |

| 5-Trifluoromethyl-pyridine-2-carboxylic acid | Pyridine ring with trifluoromethyl and carboxylic acid | Similar fluorination but different position |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxamide | Chlorine instead of fluorine | Different halogen substitution |

The distinct combination of fluorinated groups in this compound contributes to its enhanced biological activities compared to its analogs .

Propiedades

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENAIDXERMUVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735170 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852062-16-9 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.